2-Methylpyrene

Description

The exact mass of the compound 2-Methylpyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.10 mg/l at 25 °c (estimated). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylpyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrene including the price, delivery time, and more detailed information at info@benchchem.com.

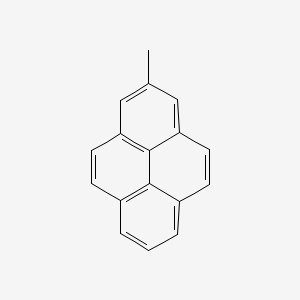

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-14-7-5-12-3-2-4-13-6-8-15(10-11)17(14)16(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRFPLJXRDHVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063030 | |

| Record name | 2-Methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

409.8 °C | |

| Record name | 2-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.10 mg/L at 25 °C (estimated) | |

| Record name | 2-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.213 g/cu cm | |

| Record name | 2-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000175 [mmHg] | |

| Record name | 2-Methylpyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Flakes from ethanol | |

CAS No. |

3442-78-2 | |

| Record name | 2-Methylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3442-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003442782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X002JQ34N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

143 °C | |

| Record name | 2-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

environmental occurrence of 2-methylpyrene in marine sediments

An In-Depth Technical Guide to the Environmental Occurrence, Analytical Resolution, and Toxicological Profiling of 2-Methylpyrene in Marine Sediments

Executive Summary

The contamination of marine ecosystems by polycyclic aromatic hydrocarbons (PAHs) remains a critical focus for environmental scientists and toxicologists. While parent PAHs like pyrene and benzo[a]pyrene are heavily monitored, alkylated derivatives such as 2-methylpyrene (2-MP) often evade routine screening despite their high persistence and distinct toxicological profiles. For researchers and drug development professionals, understanding the environmental baseline and biological activity of 2-methylpyrene is paramount. As a potent Aryl hydrocarbon Receptor (AhR) agonist, 2-MP not only drives localized ecotoxicity but also serves as a model compound for understanding xenobiotic-induced alterations in cytochrome P450 (CYP) metabolism—a critical variable in pharmacological efficacy and drug-drug-environment interactions.

This whitepaper synthesizes the latest spatial occurrence data, details a self-validating analytical workflow for isomeric resolution, and maps the mechanistic toxicological pathways of 2-methylpyrene in marine sediments.

Spatial Distribution and Environmental Occurrence

2-Methylpyrene (C₁₇H₁₂, CAS: 3442-78-2) is a lipophilic, four-ring alkyl-PAH introduced into marine environments primarily through petrogenic sources (e.g., crude oil spills, natural seeps) and pyrogenic processes (incomplete combustion of fossil fuels)[1]. Due to its hydrophobicity, 2-MP rapidly partitions from the water column into benthic sediments, which act as long-term environmental sinks.

Quantitative analysis of global marine sediments reveals significant spatial variability, heavily influenced by proximity to industrial shipping lanes and historical contamination events.

Table 1: Global Occurrence and Certified Concentrations of 2-Methylpyrene in Marine Sediments

| Location / Matrix | Concentration | Context / Source Type | Reference |

| St. John's Harbour, Canada | 1.2 – 5.4 ng/g | Urban runoff and shipping | [1] |

| Baltimore Harbor, USA (NIST SRM 1941b) | 78.7 ± 4.0 µg/kg (ng/g) | Certified Reference Material (Urban) | [2][3] |

| NY/NJ Waterway, USA (NIST SRM 1944) | 1810 ± 40 µg/kg (ng/g) | Certified Reference Material (Industrial) | [2] |

| Port Klang, Malaysia | Present (Total PAHs up to 2426 ng/g) | Heavy shipping traffic / Urban runoff | [4] |

| Guanabara Bay Basin, Brazil | 3 – 100 ng/L (Water phase) | Industrial emission sources | [1] |

Analytical Workflow: Extraction and Isomeric Resolution

The quantification of 2-methylpyrene in complex sediment matrices requires rigorous analytical precision. The primary challenge lies in separating 2-MP from its structural isomers (e.g., 1-methylpyrene and 4-methylpyrene), which possess identical mass-to-charge ratios (m/z 216) but differ in toxicological potency[5].

Step-by-Step Methodology

To ensure a self-validating and highly reproducible system, the following protocol integrates internal quality controls at every phase.

Step 1: Sample Preparation & Surrogate Spiking

-

Action: Freeze-dry the marine sediment to a constant mass and sieve to <150 µm to ensure homogeneity[2].

-

Validation: Spike the dry sediment with a deuterated surrogate standard (e.g., Chrysene-d12 or Fluoranthene-d10) prior to extraction. Causality: This establishes a self-validating baseline. If the final recovery of the surrogate falls outside the 70–110% range, the batch is immediately flagged for matrix interference or procedural loss, ensuring the integrity of the reported 2-MP concentrations[5][6].

Step 2: Accelerated Solvent Extraction (ASE)

-

Action: Extract the sediment using an ASE system with a solvent mixture of n-pentane/dichloromethane (90:10) at 100 °C and 1500 psi for two static cycles of 5 minutes[6].

-

Causality: ASE is selected over traditional Soxhlet extraction because the elevated pressure keeps solvents in a liquid state above their boiling points. This drastically increases analyte solubility and desorption kinetics from the sediment matrix, reducing extraction time from 24 hours to 15 minutes while preventing the thermal degradation of heavier PAHs[7].

Step 3: Extract Clean-up via Gel-Permeation Chromatography (GPC)

-

Action: Pass the concentrated extract through a GPC column to isolate the polycyclic aromatic compound (PAC) fraction.

-

Causality: Marine sediments are rich in elemental sulfur and complex high-molecular-weight lipids. Without GPC clean-up, these macromolecules will precipitate in the GC inlet, causing active site formation, peak tailing, and rapid degradation of the stationary phase[7][8].

Step 4: GC-MS Quantification & Isomer Resolution

-

Action: Inject the cleaned extract into a Gas Chromatograph-Mass Spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode (m/z 216). Utilize a 50% phenyl methylpolysiloxane capillary column (e.g., DB-XLB)[3][6].

-

Causality: Why use a 50% phenyl phase instead of a standard 5% phase? A 5% phenyl column lacks the specific polarizability to separate the 2-methyl and 4-methyl isomers effectively. Upgrading to a 50% phenyl phase increases π-π interactions between the stationary phase and the aromatic rings, enabling baseline resolution of these critical isomers[2].

GC-MS analytical workflow for 2-methylpyrene extraction from marine sediments.

Toxicological Profiling: AhR Activation and Pharmacological Implications

The environmental presence of 2-methylpyrene extends far beyond ecological monitoring; it has direct implications for toxicology and pharmacology.

The AhR-Mediated Signaling Pathway

Bio-effect directed fractionation of contaminated sediments demonstrates that the PAC fractions containing methylated pyrenes are potent inducers of Aryl hydrocarbon Receptor (AhR) mediated toxicity[9][10].

-

Ligand Binding: 2-Methylpyrene acts as a lipophilic ligand, crossing the cell membrane and binding to the cytosolic AhR complex[5].

-

Translocation & Dimerization: Upon binding, the complex sheds its chaperone proteins (e.g., HSP90) and translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: The AhR-ARNT dimer binds to Xenobiotic Response Elements (XRE) on the DNA, upregulating the transcription of the Cytochrome P450 1A (CYP1A) gene family. This is clinically measured via the ethoxyresorufin O-deethylase (EROD) assay, a standard biomarker for CYP1A1 induction[9][10].

AhR-mediated signaling pathway activated by 2-methylpyrene in marine models.

Implications for Drug Development Professionals

For pharmacologists and drug developers, the AhR is a master transcriptional regulator of drug metabolism. When human populations or preclinical marine models (e.g., Oncorhynchus mykiss or zebrafish) are chronically exposed to environmental AhR agonists like 2-methylpyrene, baseline CYP1A expression is artificially elevated[10].

This induction accelerates the hepatic clearance of co-administered pharmaceutical compounds that are CYP1A substrates. Consequently, environmental exposure to sediment-bound alkyl-PAHs can drastically reduce the bioavailability and therapeutic efficacy of certain drugs, leading to unexpected pharmacokinetic variability during clinical trials or toxicological screening. Recognizing 2-MP as a persistent environmental variable is critical for accurately modeling drug-drug-environment interactions.

References

- 2-Methylpyrene | C17H12 | CID 18932 - PubChem, National Institutes of Health (nih.gov).

- Two new marine sediment standard reference materials (SRMs) for the determination of organic contaminants, normandata.eu.

- A Bio-Effect Directed Fractionation Study for Toxicological and Chemical Characterization of Organic Compounds in Bottom Sediment, Oxford Academic (oup.com).

- Standard Reference Material® 1941b Organics in Marine Sediment, National Institute of Standards and Technology (nist.gov).

- Effects of Nereis diversicolor on the Transformation of 1-Methylpyrene and Pyrene: Transformation Efficiency and Identification of Phase I and II Products, ACS Publications (acs.org).

- Historical profiles of Polycyclic Aromatic Hydrocarbons (PAHs), sources and origins in dated sediment cores from Port Klang, University of Tokyo (u-tokyo.ac.jp).

- Effect-directed identification of novel aryl hydrocarbon receptor-active aromatic compounds in coastal sediments collected from, University of Saskatchewan (usask.ca).

- Contribution of commonly analyzed polycyclic hydrocarbons (PAHs) to potential toxicity in early life stages of rainbow trout (Oncorhynchus mykiss), ResearchGate (researchgate.net).

- Determination of Semivolatile Organic Compounds and Polycyclic Aromatic Hydrocarbons in Solids by Gas Chromatography/Mass Spectrometry, USGS Publications Warehouse (usgs.gov).

- Bioassay-directed Fractionation of Organic Extracts of Marine Surface Sediments from the North and Baltic Sea - Part I, ResearchGate (researchgate.net).

Sources

- 1. 2-Methylpyrene | C17H12 | CID 18932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. normandata.eu [normandata.eu]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. researchers.usask.ca [researchers.usask.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Photophysics and Applications of 2-Methylpyrene: A Comprehensive Guide to Fluorescence Emission Spectra and Microenvironmental Probing

Executive Summary

In the landscape of biophysical chemistry and drug formulation, understanding the structural integrity and microenvironment of delivery vehicles—such as liposomes, polymeric nanoparticles, and micelles—is paramount. While unsubstituted pyrene is a ubiquitous fluorescent probe, 2-methylpyrene offers distinct photophysical advantages. The addition of a methyl group at the 2-position slightly increases the molecule's lipophilicity, altering its partitioning thermodynamics, and critically lowers the molecular symmetry. This guide explores the causality behind the fluorescence emission spectra of 2-methylpyrene, detailing how its monomeric vibronic bands and excimer formation serve as self-validating, highly sensitive readouts for microenvironmental polarity, viscosity, and spatial confinement.

Core Photophysics: Symmetry, Polarity, and Proximity

Symmetry Lowering and the Ham Effect ( I1/I3 Ratio)

The photophysical utility of 2-methylpyrene is rooted in its electronic transition dipole moments. In a strictly non-polar environment, the 0−0 transition (Band 1, I1 ) of the parent pyrene core is symmetry-forbidden due to its highly symmetric D2h geometry. However, substituting a methyl group at the 2-position lowers the molecular symmetry to C2v . As demonstrated by , this structural modification induces a solvent-dependent mixing of the Lb and La electronic states.

When 2-methylpyrene is exposed to a polar solvent, dipole-dipole interactions further distort the electron cloud (the Ham effect), effectively breaking the symmetry and increasing the transition dipole moment of the 0−0 band. Conversely, the third vibronic band ( I3 ) is a vibronically allowed transition that remains relatively insensitive to solvent polarity. Therefore, the ratio of these two peaks ( I1/I3 ) acts as an internally calibrated metric for local polarity. A high ratio indicates an aqueous or polar environment, while a low ratio indicates a shielded, hydrophobic core.

Excimer Formation Kinetics

Excimer (excited dimer) formation is a diffusion-controlled bimolecular process. An excited 2-methylpyrene monomer ( M∗ ) must collide with a ground-state monomer ( M ) within its fluorescence lifetime (typically >100 ns) to form an excimer complex ( [M−M]∗ ).

-

Causality: This interaction requires a strict spatial separation of approximately 3.5 Å and a parallel "sandwich" conformation.

-

Application: Because excimer formation is highly dependent on local viscosity and the spatial confinement of the probe, the ratio of excimer to monomer emission intensity ( IE/IM ) is a powerful tool for monitoring membrane fluidity, polymer chain dynamics, and the structural integrity of drug delivery vehicles. If the matrix is too rigid or the probe concentration is too low, no excimer forms.

Photophysical pathways of 2-methylpyrene monomer and excimer emission.

Quantitative Data & Spectral Characteristics

To ensure accurate interpretation of 2-methylpyrene spectra, researchers must reference established photophysical parameters and solvent baselines.

Table 1: Spectral Characteristics of 2-Methylpyrene

| Parameter | Typical Wavelength / Value | Physical Significance |

| Excitation Maximum ( λex ) | ~330 - 340 nm | S0→S2 transition, used to selectively excite the monomer. |

| Monomer Emission ( I1 ) | ~372 nm | 0−0 transition; intensity is highly sensitive to microenvironmental polarity. |

| Monomer Emission ( I3 ) | ~384 nm | Vibronically allowed transition; insensitive to polarity (internal reference). |

| Excimer Emission Maximum | ~470 - 480 nm | Broad, structureless band indicating bimolecular collision and spatial proximity. |

| Fluorescence Lifetime ( τ ) | > 100 ns (deoxygenated) | Long lifetime facilitates diffusion-controlled excimer formation. |

Table 2: Reference I1/I3 Ratios in Standard Solvents

| Solvent | Dielectric Constant ( ϵ ) | Typical I1/I3 Ratio | Microenvironmental Interpretation |

| Water | 80.1 | ~ 1.60 - 1.80 | Highly polar, aqueous exposure (e.g., probe excluded from micelle). |

| Methanol | 32.7 | ~ 1.20 - 1.35 | Moderately polar, interfacial region of lipid bilayers. |

| Ethanol | 24.5 | ~ 1.10 - 1.25 | Moderately polar, typical of polymer hydration shells. |

| Hexane | ~ 2.0 | ~ 0.50 - 0.60 | Highly non-polar, deep hydrophobic core of lipid/polymer matrices. |

Experimental Workflows & Methodologies

The following protocols outline self-validating systems for characterizing drug delivery vehicles using 2-methylpyrene.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

This assay relies on the thermodynamic partitioning of 2-methylpyrene. As surfactant concentration increases and micelles form, the probe migrates from the aqueous phase into the hydrophobic core, triggering a sharp drop in the I1/I3 ratio.

-

Preparation of Matrix Series: Prepare a serial dilution of the target surfactant or amphiphilic polymer in an aqueous buffer, spanning concentrations from 0.001× to 10× the estimated CMC.

-

Probe Introduction: Aliquot a stock solution of 2-methylpyrene (in acetone or ethanol) into empty vials and evaporate the solvent under a gentle nitrogen stream to leave a thin film. The final concentration of 2-methylpyrene upon adding the matrix must be strictly maintained at ≤1.0μM to prevent premature excimer formation.

-

Equilibration: Add the surfactant solutions to the probe-coated vials. Sonicate briefly and incubate in the dark at 25°C for 24 hours to ensure complete thermodynamic partitioning of the probe into the hydrophobic domains.

-

Spectral Acquisition: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 550 nm using a narrow emission slit width (e.g., 1.5 nm) to clearly resolve the vibronic bands.

-

Data Analysis: Extract the baseline-corrected intensities of the I1 peak (~372 nm) and I3 peak (~384 nm). Plot the I1/I3 ratio against the logarithm of the surfactant concentration. The CMC is identified as the inflection point of the resulting sigmoidal curve.

Step-by-step workflow for microenvironmental probing using 2-methylpyrene.

Protocol 2: Solvent Accessibility via Selective Fluorescence Quenching

To validate whether a drug payload (modeled by 2-methylpyrene) is safely sequestered within a nanoparticle or exposed to the biological milieu, researchers utilize selective dynamic quenching. Aliphatic amines and nitromethane act as highly selective dynamic quenchers for alternant polycyclic aromatic hydrocarbons (PAHs) via photoinduced electron transfer [1].

-

Sample Preparation: Prepare the probe-loaded lipid or polymer system at a concentration well above its CMC.

-

Quencher Titration: Titrate an electron-accepting dynamic quencher (e.g., nitromethane) into the system.

-

Measurement: Measure the steady-state monomer emission intensity ( F ) or fluorescence lifetime ( τ ) at each quencher concentration [Q] .

-

Stern-Volmer Analysis: Plot F0/F versus [Q] . A linear plot indicates a single accessible microenvironment. The slope yields the Stern-Volmer constant ( KSV ). A significantly attenuated KSV compared to the probe in bulk solvent confirms that the 2-methylpyrene is sterically shielded within the hydrophobic core, validating the structural integrity of the drug delivery vehicle.

References

-

Goodpaster, J. V., & McGuffin, V. L. (2000). Selective Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons by Aliphatic Amines. Analytical Chemistry, 72(5), 1072-1077. URL: [Link]

-

Langkilde, F. W., Thulstrup, E. W., & Michl, J. (1983). The effect of solvent environment on molecular electronic transition moment directions: Symmetry lowering in pyrene. The Journal of Chemical Physics, 78(6), 3372-3381. URL: [Link]

Sources

Synthesis Pathways for 2-Methylpyrene Derivatives: A Technical Guide

Executive Summary

Pyrene derivatives are foundational scaffolds in organic electronics, serving as critical components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced fluorescent probes. While functionalization at the 1-, 3-, 6-, and 8-positions is synthetically trivial, accessing 2-substituted pyrenes—such as 2-methylpyrene and its extended derivatives—presents a formidable challenge. This whitepaper details the mechanistic causality, self-validating experimental protocols, and comparative data for the two primary synthetic pathways used to construct 2-methylpyrene architectures: Direct C–H Borylation (Steric Control) and the Indirect Tetrahydropyrene Route (Electronic Control) .

Mechanistic Rationale: The Challenge of the C2 Position

To understand the synthesis of 2-methylpyrene, one must first analyze the electronic topology of the pyrene core. Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. According to frontier molecular orbital (FMO) theory, the nodal planes of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) pass directly through the C2 and C7 positions[1].

Because electrophilic aromatic substitution (EAS) is governed by the electron density of the HOMO, standard electrophilic attacks (such as direct bromination or Friedel-Crafts alkylation) occur exclusively at the 1, 3, 6, and 8 positions (the non-K regions)[2]. The C2 and C7 positions are electronically deactivated and chemically inert to these standard conditions. Consequently, chemists must bypass electronic preferences by employing either massive steric hindrance to direct transition-metal catalysts or by temporarily destroying the extended π -conjugation of the pyrene core[3].

Pathway A: Direct C–H Borylation (Steric Control)

The modern standard for synthesizing 2-substituted pyrenes relies on iridium-catalyzed C–H borylation. By utilizing a sterically demanding catalyst complex, the reaction is physically blocked from accessing the electronically favored 1,3,6,8-positions, forcing activation at the unhindered 2- and 2,7-positions[4].

Causality & Reaction Design

The catalyst is generated in situ from [Ir(OMe)COD]2 and the bulky ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). The steric bulk of the resulting [Ir(dtbpy)(Bpin)3] intermediate makes the transition state at the 1-position energetically inaccessible[3]. Furthermore, studies have proven that this Ir-catalyzed borylation is irreversible; thermodynamic equilibration does not occur, ensuring that the kinetic trapping at the 2-position remains stable[1]. Once 2-(Bpin)pyrene is isolated, a Suzuki-Miyaura cross-coupling with methyl iodide or a methylated aryl halide yields the 2-methylpyrene derivative[2].

Workflow for the direct Ir-catalyzed C-H borylation and cross-coupling of pyrene.

Protocol 1: Step-by-Step Methodology (Self-Validating)

Step 1: Synthesis of 2-(Bpin)pyrene

-

Preparation: In a nitrogen-filled glovebox, combine pyrene (1.0 equiv), bis(pinacolato)diboron ( B2pin2 , 1.1 equiv), [Ir(OMe)COD]2 (1.5 mol %), and dtbpy (3.0 mol %) in anhydrous hexane.

-

Reaction: Heat the sealed vessel to 80 °C for 16 hours. The non-polar solvent minimizes competing side reactions.

-

In-Process Validation: Monitor via 1 H NMR. The reaction is complete when the pyrene multiplet shifts and a dominant singlet appears at δ 1.37 ppm, corresponding to the 12 protons of the Bpin methyl groups. The irreversibility of the reaction guarantees high regiopurity[1].

-

Purification: Filter through a short silica plug (eluting with hexane/dichloromethane) to remove the Ir-catalyst.

Step 2: Suzuki-Miyaura Methylation

-

Preparation: Dissolve 2-(Bpin)pyrene (1.0 equiv) and methyl iodide (or targeted aryl-methyl bromide) (1.5 equiv) in a degassed mixture of THF and 2M aqueous K2CO3 .

-

Catalysis: Add Pd(PPh3)4 (5 mol %) under argon. Heat to 75 °C for 12 hours.

-

In-Process Validation: GC-MS analysis should confirm a mass shift from the Bpin intermediate (m/z 328) to the 2-methylpyrene product (m/z 216).

Pathway B: The Indirect Method (Electronic Control)

When transition-metal catalysis is unfeasible due to cost or downstream heavy-metal toxicity concerns (e.g., in biological probe development), the indirect tetrahydropyrene route is utilized.

Causality & Reaction Design

This pathway fundamentally alters the electronic landscape of the molecule. By catalytically hydrogenating the K-region (the 4, 5, 9, and 10 positions), the extended π -system is broken. The resulting 4,5,9,10-tetrahydropyrene molecule behaves electronically like a biphenyl system bridged by alkyl chains. In this biphenyl-like state, the 2- and 7-positions are no longer in a nodal plane; they become the most reactive sites for electrophilic aromatic substitution[3]. Following Friedel-Crafts alkylation or acylation, the system is oxidized to restore the fully conjugated pyrene core.

The indirect tetrahydropyrene pathway for accessing 2-substituted pyrene derivatives.

Protocol 2: Step-by-Step Methodology (Self-Validating)

Step 1: K-Region Hydrogenation

-

Reaction: Dissolve pyrene in ethyl acetate. Add 10% Pd/C (10 wt%). Pressurize the reactor with H2 (approx. 50 psi) and stir at room temperature for 24 hours.

-

In-Process Validation: It is critical to prevent over-reduction to hexahydropyrene. Monitor via 1 H NMR; the reaction is validated when the alkene protons of the K-region ( δ ~8.0 ppm) disappear, replaced by a singlet at δ 2.85 ppm (aliphatic protons).

Step 2: Friedel-Crafts Alkylation/Acylation

-

Reaction: Dissolve 4,5,9,10-tetrahydropyrene in anhydrous dichloromethane at 0 °C. Slowly add AlCl3 (1.2 equiv) and acetyl chloride (for downstream reduction to methyl) or methyl chloride.

-

In-Process Validation: Quench a micro-aliquot in water. GC-MS must show a single peak corresponding to the mono-substituted mass, confirming that the biphenyl-like structure successfully directed the electrophile to the 2-position[3].

Step 3: Rearomatization

-

Reaction: Treat the 2-substituted tetrahydropyrene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv) in refluxing toluene for 12 hours.

-

Purification: Filter the precipitated DDQ-H2 byproduct and purify the filtrate via silica gel chromatography to yield the fully conjugated 2-methylpyrene derivative.

Quantitative Data: Pathway Comparison

To aid in synthetic planning, the following table summarizes the quantitative metrics and operational parameters of both pathways based on current literature standards.

| Metric | Pathway A: Direct C-H Borylation | Pathway B: Indirect Tetrahydropyrene |

| Primary Mechanism | Steric control via bulky ligands | Electronic control via π -localization |

| Overall Yield | 65% - 85% (2 steps) | 40% - 60% (3 steps) |

| Regioselectivity | >95% (2-position vs 1-position) | ~85% (Requires careful stoichiometric control) |

| Step Count | 2 Steps (Borylation → Coupling) | 3 Steps (Reduction → EAS → Oxidation) |

| Scalability | Moderate (Limited by Ir-catalyst cost) | High (Utilizes cheap Pd/C and AlCl3 ) |

| Heavy Metal Trace | Iridium, Palladium | Palladium (easily removed post-oxidation) |

| Best Use Case | Complex OLED dyes, rapid library generation | Large-scale industrial synthesis, bio-probes |

Sources

The Spectroscopic Properties of Alkylated Pyrenes: Mechanisms, Methodologies, and Applications

Executive Summary

Pyrene is one of the most extensively utilized fluorescent scaffolds in photochemistry, biophysics, and materials science due to its high quantum yield, long fluorescence lifetime, and exquisite sensitivity to microenvironmental changes[1]. While unsubstituted pyrene is a powerful tool, its tendency to uncontrollably aggregate limits its utility in highly concentrated or complex biological systems. The strategic introduction of alkyl groups at the 1-, 3-, 6-, and 8-positions fundamentally alters the photophysical landscape of the pyrene core.

This technical guide provides an in-depth analysis of how alkylation modulates the spectroscopic properties of pyrene—specifically through σ-π conjugation and steric hindrance—and outlines robust, self-validating methodologies for characterizing these advanced fluorophores in drug development and materials research.

The Photophysical Foundation of the Pyrene Scaffold

To understand alkylated pyrenes, one must first establish the baseline photophysics of the parent molecule. Pyrene exhibits a highly characteristic dual-emission profile:

-

Monomer Emission: In dilute solutions, pyrene emits a structured fluorescence spectrum consisting of five distinct vibronic bands (Bands I–V) between 370 nm and 410 nm. The intensity ratio of Band I to Band III (the I1/I3 ratio, or Ham effect) is highly sensitive to the local solvent polarity, making it an exceptional microenvironmental probe[1],[2].

-

Excimer Emission: At higher concentrations or when spatially confined (e.g., within a polymer matrix or lipid bilayer), an excited pyrene monomer ( M∗ ) can interact with a ground-state pyrene ( M ) to form an excited dimer, or excimer ( (MM)∗ )[3]. This excimer emits a broad, unstructured band at longer wavelengths (typically centered around 460–500 nm)[1].

The kinetics of this process are governed by Birks' Scheme, which defines the reversible dynamic equilibrium between the excited monomer and the excimer[3].

Kinetic pathways of pyrene monomer excitation and excimer formation (Birks' Scheme).

Mechanistic Impact of Alkylation

The functionalization of pyrene with alkyl groups is not merely a structural modification to improve solubility; it actively rewrites the electronic properties of the chromophore.

σ-π Conjugation and HOMO Destabilization

When primary, secondary, or tertiary alkyl groups are introduced at the 1-, 3-, 6-, and 8-positions, they induce σ-π conjugation between the C-H or C-C σ orbitals of the alkyl chains and the orthogonal π system of the pyrene core[4].

-

Causality: This orbital mixing effectively destabilizes the Highest Occupied Molecular Orbital (HOMO) while leaving the Lowest Unoccupied Molecular Orbital (LUMO) relatively unchanged.

-

Spectroscopic Result: The narrowing of the HOMO-LUMO gap results in observable bathochromic (red) shifts in both the UV-Vis absorption and fluorescence emission spectra[4].

Fluorescence Quantum Yield Enhancement

Contrary to the assumption that flexible alkyl chains might increase non-radiative decay, systematic alkylation actually enhances the fluorescence quantum yield ( ΦF ) of pyrene[4]. The extended conjugation increases the oscillator strength of the transition. For example, fully substituted 1,3,6,8-tetrabutylpyrene exhibits a ΦF of up to 0.67 in methanol, significantly outperforming unsubstituted pyrene[4].

Steric Hindrance and the "Loose Bolt" Effect

The size and branching of the alkyl groups dictate excimer formation. Bulky secondary and tertiary alkyl groups create severe steric hindrance, preventing the co-facial π−π stacking required for excimer formation[5],[6]. Furthermore, highly branched tertiary groups can introduce the "loose bolt effect"—where low-frequency vibrational modes of the bulky substituent provide pathways for internal conversion, slightly reducing the quantum yield compared to primary alkyl derivatives[4].

Quantitative Spectroscopic Data

The following table summarizes the causal relationship between alkylation and photophysical tuning, comparing unsubstituted pyrene (P0) to a fully alkylated derivative (P4b: 1,3,6,8-tetrabutylpyrene) across different solvent polarities[4].

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( ΦF ) | Excimer Formation Capability |

| Pyrene (P0) | Hexane | 335 | 372, 383, 393 | Low (~0.15) | High (Concentration dependent) |

| Pyrene (P0) | Methanol | 334 | 373, 383, 393 | Low (~0.13) | High (Concentration dependent) |

| Tetrabutylpyrene (P4b) | Hexane | 352 | 385, 405 | 0.55 | Suppressed (Steric hindrance) |

| Tetrabutylpyrene (P4b) | Methanol | 351 | 386, 406 | 0.67 | Suppressed (Steric hindrance) |

Data synthesized from absolute measurements demonstrating the bathochromic shift and ΦF enhancement via σ-π conjugation[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the spectroscopic characterization of alkylated pyrenes must follow a self-validating workflow. The protocol below is designed to separate monomeric photophysics from aggregation artifacts.

Step-by-step spectroscopic workflow for characterizing alkylated pyrene derivatives.

Step-by-Step Methodology

Step 1: Concentration Gradient Preparation

-

Action: Prepare a serial dilution of the alkylated pyrene in a spectroscopic-grade solvent (e.g., cyclohexane for non-polar, methanol for polar) ranging from 10−7 M to 10−3 M.

-

Rationale: Low concentrations ( <10−6 M) isolate the pure monomeric excited state. High concentrations induce collision-based excimer formation, allowing the calculation of the bimolecular rate constant ( kDM )[3].

Step 2: UV-Vis Absorption & Validation Checkpoint

-

Action: Record the absorption spectrum. Subsequently, record the fluorescence excitation spectrum (monitoring emission at the monomer λmax ).

-

Self-Validation: Overlay the absorption and excitation spectra. If they do not perfectly match, ground-state aggregation (e.g., static dimers) or fluorescent impurities are present. Do not proceed to lifetime analysis until the spectra match.

Step 3: Steady-State Fluorescence

-

Action: Excite the sample at the absorption λmax . Integrate the area under the monomer peaks ( IM , ~370-420 nm) and the excimer peak ( IE , ~450-550 nm).

-

Analysis: Plot the IE/IM ratio as a function of concentration. For heavily alkylated pyrenes (like P4b), this slope will be near zero due to steric blockade of the π−π stacking interface[5],[4].

Step 4: Time-Correlated Single Photon Counting (TCSPC)

-

Action: Measure the fluorescence decay using a pulsed laser source (e.g., 340 nm nanoLED).

-

Rationale: Monomer decay in the absence of excimer formation fits a mono-exponential function. If excimer formation occurs, the monomer decay becomes bi-exponential, and the excimer emission will show a distinct rise-time (negative pre-exponential factor) corresponding to the kinetics of the molecular encounter[3].

Advanced Applications in Drug Development & Materials Science

The tunable nature of alkylated pyrenes has driven their adoption across multiple high-impact fields:

-

Biomolecular Probing & Drug Delivery: Unsubstituted pyrene is widely used to monitor protein conformation and lipid membrane dynamics[1]. However, its poor aqueous solubility limits in vivo applications. Alkylated pyrenes offer improved lipophilicity profiles, allowing them to partition predictably into lipid nanoparticles (LNPs) or liposomal drug delivery vehicles without self-quenching[4].

-

Heavy Metal Ion Sensing: Pyrene derivatives are engineered as chemosensors for environmental and biological monitoring. By linking alkylated pyrenes to ionophores, researchers create ratiometric sensors. Upon binding heavy metals like Ag+ or Pb2+ , the spatial proximity of the pyrene units changes, triggering a highly visible shift from monomer to excimer emission (or vice versa)[7],[8].

-

Supramolecular Assembly & OLEDs: In materials science, controlling the solid-state emission of fluorophores is critical. The steric bulk of alkyl groups prevents aggregation-caused quenching (ACQ). Alkylated pyrenes can self-assemble into liquid crystals or rectangular sheet-like structures where the emission color can be precisely tuned from violet-blue to yellow-orange based on the degree of controlled molecular packing[6],[8].

References

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

New Insights in the Study of Pyrene Excimer Fluorescence to Characterize Macromolecules and their Supramolecular Assemblies in Solution Source: Langmuir (ACS Publications) URL:[Link]

-

Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges Source: Sensors & Diagnostics (RSC Publishing) URL:[Link]

-

Role of Sterically Bulky Azobenzenes in the Molecular Assembly of Pyrene Derivatives: Rectangular Sheet-like Structures and Their Emission Characteristics Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Effects of Substituents in Silyl Groups on the Absorption, Fluorescence and Structural Properties of 1,3,6,8-Tetrasilylpyrenes Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

-

Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer Source: Molecules (MDPI) URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biodegradation Kinetics of 2-Methylpyrene in Soil

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Significance of 2-Methylpyrene

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, arising from both natural and anthropogenic sources of incomplete combustion.[1] Among these, 2-methylpyrene, a methylated derivative of the four-ring PAH pyrene, is of significant environmental concern due to its potential toxicity and carcinogenicity.[2][3] Its chemical structure consists of a pyrene backbone with a methyl group at the second carbon position (C17H12, CAS No: 3442-78-2).[2][3] The presence of the methyl group can alter the molecule's physicochemical properties, such as its solubility and partitioning behavior, which in turn influences its fate, bioavailability, and biodegradability in soil environments.[4] Understanding the kinetics of its biodegradation is paramount for developing effective bioremediation strategies for PAH-contaminated sites. This guide provides a comprehensive overview of the current scientific understanding and experimental approaches to studying the biodegradation kinetics of 2-methylpyrene in soil.

Section 1: Microbial Degradation Pathways of 2-Methylpyrene

While specific enzymatic pathways for 2-methylpyrene are not extensively documented, the degradation is presumed to follow similar initial steps as its parent compound, pyrene, which is primarily metabolized by various soil microorganisms, most notably bacteria of the genus Mycobacterium.[1][5][6] The initial attack on the pyrene ring system is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus.[7][8]

The degradation of pyrene by Mycobacterium sp. is well-characterized and serves as a model for understanding the fate of high molecular weight PAHs.[1][6] The process is initiated by a dioxygenase attack at the C-4 and C-5 positions (the K-region) to form cis-4,5-pyrene-dihydrodiol.[1][5] This is followed by dehydrogenation to form 4,5-dihydroxypyrene. Subsequent ortho-cleavage of the aromatic ring between the hydroxylated carbons yields phenanthrene-4,5-dicarboxylic acid.[5] The pathway then proceeds through a series of decarboxylation and oxidation steps, eventually leading to phthalate, which is further metabolized via the protocatechuate pathway and enters the tricarboxylic acid (TCA) cycle.[1]

For 2-methylpyrene, the methyl substituent may influence the initial site of enzymatic attack and the subsequent metabolic intermediates. The methyl group could potentially be oxidized first, or it might sterically hinder the dioxygenase attack at the adjacent carbons. It is plausible that microorganisms have evolved specific enzymes to handle methylated PAHs. The proposed degradation pathway for 2-methylpyrene, by analogy with pyrene, is illustrated below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Photophysical Properties of 2-Methylpyrene: A Comprehensive Technical Guide

Executive Summary

2-Methylpyrene (2-MP) is an alternant polycyclic aromatic hydrocarbon (PAH) whose unique photophysical properties make it a critical molecule in photochemistry, environmental forensics, and materials science. While it shares the robust fluorescence characteristics of the unsubstituted pyrene core, the strategic placement of the methyl group at the 2-position induces specific symmetry-lowering effects that alter its molecular orbital energies, transition dipole moments, and photochemical reactivity. This whitepaper provides an in-depth technical synthesis of the photophysical behavior of 2-MP, detailing its excited-state dynamics, excimer formation, selective quenching mechanisms, and field-proven experimental protocols.

Electronic Structure and Symmetry Perturbation

To understand the photophysics of 2-methylpyrene, one must first examine the quantum mechanical impact of its substituent. The addition of a methyl group to the pyrene core acts as a perturbation to the π -electron system.

According to perturbation theory, the position of the substituent dictates the relative shifts in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In 1-methylpyrene, the change in the HOMO energy ( Δ HOMO) is larger than Δ LUMO. Conversely, in 2-methylpyrene , Δ HOMO is strictly smaller than Δ LUMO. This fundamental difference reverses the signs of the 1Lb and 1La electronic transition bands compared to its 1-methyl isomer[1].

Furthermore, the solvent environment plays a critical role in the molecule's symmetry. Studies conducted in 3-methylpentane glass at 77 K demonstrate that the solvent induces a symmetry-lowering effect, causing a quantum mechanical mixing of the Lb and La states. This mixing results in significant deviations in the polarization of electronic transitions from the theoretical limiting values expected for an isolated D2h molecule[2].

Absorption, Emission, and Excimer Dynamics

Steady-State Spectra

2-Methylpyrene exhibits a strong UV absorption profile at wavelengths >290 nm, making it highly susceptible to direct photolysis by solar radiation[3]. The longest wavelength absorption band, critical for analytical identification in complex mixtures, is located at approximately 375.5 nm[4].

Upon excitation, the monomeric form of 2-MP relaxes to the ground state ( S0 ) via radiative decay, yielding a structured fluorescence emission typically between 370 nm and 400 nm. Like many pyrene derivatives, 2-MP boasts a high fluorescence quantum yield and a notably long fluorescence lifetime, which provides an extended temporal window for excited-state interactions[5].

Excimer Formation

A hallmark of pyrene photophysics is proximity-induced excimer (excited dimer) formation. When a long-lived excited singlet state ( S1 ) of 2-MP encounters a ground-state ( S0 ) 2-MP molecule at high local concentrations (typically <10 Å apart), they form a transient complex. This complexation alters the emission profile dramatically, shifting the structured monomer emission to a broad, structureless excimer emission band centered around ~470 nm[5].

Fig 1: Photophysical pathways of 2-methylpyrene including excimer formation and PET quenching.

Fluorescence Quenching and Environmental Forensics

Selective Dynamic Quenching

Because 2-MP has a long-lived S1 state, it is highly sensitive to dynamic (collisional) quenching. Alternant PAHs like 2-MP undergo selective fluorescence quenching in the presence of electron-deficient molecules (e.g., nitromethane) or aliphatic amines via Photoinduced Electron Transfer (PET)[6][7].

The bimolecular rate constant for this dynamic quenching increases exponentially with the energy of the fluorescing state[8]. This phenomenon is not merely an analytical artifact; it is actively exploited in forensic chemistry to profile commercial petroleum products, as nitromethane selectively quenches alternant PAHs while leaving the emission of nonalternant PAHs largely unaffected[6].

Isomer-Specific Photooxidation as a Weathering Biomarker

In environmental science, the photophysical degradation of 2-MP serves as a critical biomarker for oil spill weathering. During the Deepwater Horizon incident, forensic analysis of sediment traps revealed that photooxidation preferentially degrades specific PAH isomers. Under surface UV radiation, 1-methylpyrene is depleted at a significantly faster rate than 2-methylpyrene and 4-methylpyrene[9][10]. The preferential preservation of 2-MP relative to 1-MP in deep-sea sediment definitively proved that the sunken marine oil snow had originated from surface oil exposed to solar photooxidation, rather than a deep-sea plume[11].

Quantitative Data Summary

| Property / Parameter | Value / Description | Reference |

| IUPAC Name | 2-methylpyrene | [3] |

| Longest Wavelength Absorption | ~375.5 nm | [4] |

| Monomer Emission Range | ~370 nm – 400 nm | [5] |

| Excimer Emission Maximum | ~470 nm (Broad, structureless) | [5] |

| Primary Quenching Mechanism | Dynamic Quenching via Electron Transfer | [7][8] |

| Photooxidation Susceptibility | Moderate (Slower degradation than 1-methylpyrene) | [10][11] |

Experimental Methodologies

To accurately characterize the photophysics of 2-MP, researchers must employ self-validating experimental designs. Below are the standard protocols for steady-state and time-resolved analysis.

Fig 2: Experimental workflow for steady-state and time-resolved fluorescence analysis.

Protocol 1: Time-Correlated Single Photon Counting (TCSPC) for Lifetime Determination

Causality Note: Pyrene derivatives possess fluorescence lifetimes ranging from ~9 to over 30 ns in standard solvents. Because this lifetime is significantly longer than the typical instrument response function (IRF) of a picosecond laser system (~35 ps), complex mathematical deconvolution of the IRF from the experimental data is generally unnecessary, reducing computational artifacts[7].

-

Sample Preparation: Dissolve 2-MP in spectroscopic-grade acetonitrile to a concentration of 10−5 M. Critical Step: Purge the solution with dry Nitrogen or Argon for 15 minutes. Ambient oxygen is a potent collisional quencher and will artificially shorten the measured lifetime.

-

Excitation: Excite the sample using a pulsed Nd:YAG or diode laser at 325 nm or 355 nm.

-

Detection: Monitor the emission decay specifically at the monomer peak (~390 nm) using a single-photon counting module.

-

Validation: Fit the decay data to a single-exponential function ( I(t)=I0e−t/τ ). A valid self-contained system will yield a correlation coefficient ( R2 ) > 0.995.

Protocol 2: Stern-Volmer Quenching Analysis

Causality Note: To prove that quenching is dynamic (collisional) rather than static (ground-state complexation), one must measure both the steady-state fluorescence intensity and the fluorescence lifetime as a function of quencher concentration.

-

Baseline Measurement: Measure the unquenched fluorescence intensity ( F0 ) and lifetime ( τ0 ) of a 10−5 M 2-MP solution.

-

Titration: Sequentially add micro-aliquots of a known electron-deficient quencher (e.g., nitromethane) to the cuvette.

-

Spectral Acquisition: After each addition, record the integrated fluorescence power across the 350–500 nm range.

-

Kinetic Plotting: Plot F0/F against the quencher concentration [Q] .

-

Analysis: Extract the Stern-Volmer constant ( KSV ) from the slope via linear regression ( F0/F=1+KSV[Q] ). If the quenching is purely dynamic, the lifetime plot ( τ0/τ ) will yield an identical slope to the intensity plot.

References

-

[1] Excited States and Photochemistry of Organic Molecules - Martin Klessinger | PDF - Scribd. Scribd.1

-

[6] Forensic Analysis of Commercial Petroleum Products Using Selective Fluorescence Quenching | Request PDF - ResearchGate. ResearchGate. 6

-

[8] Effect that Various Electron Donating and Electron Withdrawing Functional Groups have Regarding Nitromethane's Ability to Selectively Quench Fluorescence Emission of Alternant Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate. ResearchGate. 8

-

[9] :NewFields: (Deepwater Horizon Sediment Trap Analysis). U.S. Fish and Wildlife Service. 9

-

[10] In situ biodegradation, photooxidation and dissolution of petroleum compounds in Arctic seawater and sea ice. VLIZ. 10

-

[11] Characterization and flux of marine oil snow settling toward the seafloor in the northern Gulf of Mexico during the Deepwater Horizon. NOAA Institutional Repository. 11

-

[3] 2-Methylpyrene | C17H12 | CID 18932 - PubChem. National Institutes of Health. 3

-

[2] The effect of solvent environment on molecular electronic transition moment directions: Symmetry lowering In pyrene. American Institute of Physics. 2

-

[4] The Longest Wavelength Band in the Electronic Spectra of Polycyclic Aromatic Hydrocarbons for Analytical Use. Optica. 4

-

[7] Selective Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons by Aliphatic Amines | Analytical Chemistry. ACS Publications. 7

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 2-Methylpyrene | C17H12 | CID 18932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OPG [opg.optica.org]

- 5. 2-Picenecarboxylic acid | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fws.gov [fws.gov]

- 10. vliz.be [vliz.be]

- 11. repository.library.noaa.gov [repository.library.noaa.gov]

- 12. 2-Picenecarboxylic acid | Benchchem [benchchem.com]

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 2-Methylpyrene from Aqueous Matrices

Introduction & Mechanistic Principles

2-Methylpyrene is a tetracyclic alkylated polycyclic aromatic hydrocarbon (alkyl-PAH) frequently monitored as a critical biomarker for petrogenic pollution, oil spills, and incomplete combustion[1]. Due to its high octanol-water partition coefficient (log Kow ≈ 5.2), extracting 2-methylpyrene from aqueous matrices presents unique thermodynamic challenges compared to its non-alkylated parent compound, pyrene.

Traditional liquid-liquid extraction (LLE) for PAHs often results in intractable emulsions, requires excessive volumes of toxic solvents, and suffers from poor reproducibility[2]. Solid-Phase Extraction (SPE) utilizing silica-based C18 or polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents has emerged as the industry standard, aligning with the regulatory frameworks of EPA Method 8310[2]. This application note details a highly optimized, self-validating SPE protocol specifically tailored for the isolation of 2-methylpyrene from complex water samples.

The Causality of Experimental Design

A robust protocol requires an understanding of the chemical physics driving the extraction. Every step in this methodology is dictated by the molecular behavior of 2-methylpyrene:

-

Sorbent Chemistry: C18 bonded silica relies on dispersive van der Waals forces. Because 2-methylpyrene possesses an electron-rich aromatic system and a highly lipophilic methyl group, it exhibits an extreme affinity for the C18 alkyl chains, allowing for near-quantitative retention from water[3].

-

The "Wall Effect" and Organic Modifiers: A primary failure point in alkyl-PAH extraction is the adsorption of the highly hydrophobic analyte to the borosilicate glass walls of the sample container. Adding 10% (v/v) methanol or isopropanol to the aqueous sample prior to extraction alters the dielectric constant of the matrix. This causality-driven step shifts the equilibrium to keep 2-methylpyrene in solution without inducing premature breakthrough on the SPE cartridge[4].

-

Drying Mechanics: Residual water in the SPE cartridge will create a biphasic emulsion during elution, severely depressing recovery. Implementing a strict 10-minute vacuum drying phase—or a high-speed centrifugation step—ensures the sorbent bed is completely desiccated before the organic elution solvent is introduced[3].

-

Elution Solvent Dynamics: Elution requires a solvent capable of disrupting the strong hydrophobic and π−π interactions between the sorbent and the analyte. Dichloromethane (DCM) or a mixture of acetone and DCM provides the optimal dipole moment and solvation energy to quantitatively displace 2-methylpyrene[2].

Self-Validating Quality Control System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It contains internal checks that confirm its success or failure independently of the final analytical quantification:

-

Pre-Extraction Surrogate Spiking: Perylene-d12 (a deuterated PAH analog) is spiked into the raw water sample before any manipulation[1]. A final recovery of 70–130% validates the extraction efficiency and proves that matrix effects did not inhibit retention.

-

Tandem Breakthrough Monitoring: During initial method validation, two C18 cartridges are connected in series. If 2-methylpyrene is detected in the secondary (bottom) cartridge, it definitively indicates that the primary sorbent capacity was exceeded or the loading flow rate was too fast.

Extraction Workflow

Solid-Phase Extraction (SPE) workflow for 2-methylpyrene isolation from aqueous matrices.

Step-by-Step Experimental Protocol

Materials Required:

-

SPE Cartridges: 1000 mg / 6 mL Silica-based C18 (e.g., UCT ENVIRO-CLEAN or equivalent).

-

Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ultrapure Water.

-

Modifiers: Sodium sulfite (for dechlorination).

Step 1: Sample Preparation

-

Collect 500 mL of the aqueous sample in an amber borosilicate glass bottle.

-

If free chlorine is present, dechlorinate by adding 50 mg/L sodium sulfite[2].

-

Spike the sample with the Perylene-d12 surrogate standard[1].

-

Add 50 mL of Methanol (yielding a 10% v/v solution) and mix thoroughly to prevent 2-methylpyrene from adsorbing to the glass walls[4].

Step 2: Cartridge Conditioning Note: Never allow the sorbent bed to dry out during conditioning.

-

Mount the C18 cartridges onto a vacuum manifold.

-

Elute with 5 mL of DCM to clean the sorbent of background organics.

-

Elute with 5 mL of Methanol to solvate the C18 alkyl chains.

-

Equilibrate with 5 mL of Ultrapure Water.

Step 3: Sample Loading

-

Attach PTFE transfer tubes from the sample bottles to the SPE cartridges.

-

Apply a gentle vacuum to load the sample at a strict dropwise flow rate of 5 to 10 mL/min. Causality note: Exceeding this flow rate prevents sufficient interaction time between the 2-methylpyrene and the C18 chains, leading to breakthrough.

Step 4: Washing and Drying

-

Wash the cartridge with 5 mL of a 5% Methanol in Water solution to remove polar interferences.

-

Dry the SPE cartridges under full vacuum for 10 minutes. Alternatively, centrifuge the cartridges at 3000 rpm for 5 minutes to ensure absolute desiccation[3].

Step 5: Analyte Elution

-

Insert pre-cleaned 15 mL glass collection vials into the manifold.

-

Rinse the original sample bottle with 5 mL of DCM to capture any residual 2-methylpyrene adhered to the glass, and transfer this rinsate directly to the SPE cartridge[2].

-

Allow the DCM to soak into the sorbent bed for 1 minute to disrupt the π−π interactions, then draw it through slowly.

Step 6: Concentration and Analysis

-

Concentrate the eluate under a gentle stream of ultra-high-purity nitrogen at 35°C to a final volume of 1 mL.

-

Inject into a GC-MS or LC-MS system for quantification.

Quantitative Data & Recovery Profiles

The table below summarizes the empirical recovery data of alkyl-PAHs based on varying the critical parameters of this protocol, demonstrating the necessity of the optimized conditions.

| Parameter | Condition | Recovery of Alkyl-PAHs (%) | RSD (%) | Mechanistic Rationale |

| Organic Modifier | 0% Methanol | < 50% | > 20% | High hydrophobicity causes analyte loss to container glass walls. |

| Organic Modifier | 10% Methanol (v/v) | 85 - 95% | < 5% | Disrupts adsorption to silica glass; maintains analyte solubility[4]. |

| Elution Solvent | Hexane | 40 - 60% | 15% | Insufficient polarity to disrupt sorbent-analyte interactions. |

| Elution Solvent | Dichloromethane (DCM) | 88 - 94% | < 8% | Optimal dipole moment to displace 2-methylpyrene from C18 chains[2]. |

| Drying Method | Vacuum / Centrifugation | 80 - 90% | < 10% | Removes residual water, preventing emulsion during DCM elution[3]. |

References

-

Solid-phase extraction of PAHs in water by EPA method 8310. Separation Science.[Link]

-

Off-line solid-phase extraction procedure for the determination of polycyclic aromatic hydrocarbons from aqueous matrices. ResearchGate.[Link]

-

Role of Soot Carbon and Other Carbon Matrices in the Distribution of PAHs among Particles, DOC, and the Dissolved Phase in the Effluent and Recipient Waters of an Aluminum Reduction Plant. Environmental Science & Technology (ACS Publications).[Link]

-

Optimization of a Solid-Phase Extraction Method Using Centrifugation for the Determination of 16 Polycyclic Aromatic Hydrocarbons in Water. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Sources

2-methylpyrene standard solution preparation for calibration

Application Note: Preparation and Validation of 2-Methylpyrene Standard Solutions for Chromatographic Calibration

Executive Summary

Accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of environmental forensics, toxicology, and petrogenic source tracking. 2-Methylpyrene, a four-ring alkylated PAH, presents unique analytical challenges due to its hydrophobicity, molecular weight, and susceptibility to photo-oxidation. This application note outlines a highly rigorous, self-validating protocol for the preparation of 2-methylpyrene calibration standards, designed to meet the stringent quality control requirements of EPA Method 8270E and EPA Method 8310.

Introduction & Physicochemical Context

2-Methylpyrene is frequently utilized as a biomarker to distinguish between petroleum-derived (petrogenic) and combustion-derived (pyrogenic) environmental contamination[1][2]. Because it is a high-molecular-weight alkyl-PAH, its solubility in purely aliphatic solvents is limited at high concentrations. Consequently, standard preparation requires strategic solvent selection to prevent micro-precipitation and ensure metrological traceability[3].

Table 1: Physicochemical Properties of 2-Methylpyrene

| Property | Value |

| CAS Registry Number | 3442-78-2 |

| Molecular Formula | C₁₇H₁₂ |

| Molecular Weight | 216.28 g/mol |

| Primary Target Ions (GC-MS) | m/z 216 (quantifier), 215, 189 (qualifiers) |

| Optimal Solvents | Toluene, Dichloromethane (DCM), Acetonitrile |

Materials and Reagents

-

Analyte : 2-Methylpyrene neat standard (>98% purity) or a Certified Reference Material (CRM) such as NIST SRM 1491a (Methyl-Substituted PAHs in Toluene)[3].

-

Solvents : Toluene (HPLC/GC-MS grade) for the primary stock; Dichloromethane (DCM) or Acetonitrile for intermediate and working solutions[4][5].

-

Internal Standards (IS) : Deuterated PAHs such as Phenanthrene-d₁₀ or Pyrene-d₁₀[6][7].

-

Hardware : Class A amber volumetric flasks, amber glass autosampler vials with PTFE-lined septa, and an analytical balance (0.01 mg readability).

Experimental Protocols: Step-by-Step Methodology

Phase 1: Preparation of Primary Stock Solution (1000 µg/mL)

-

Equilibration : Allow the neat 2-methylpyrene standard to equilibrate to room temperature (20–25 °C) in a desiccator to prevent ambient moisture condensation.

-

Gravimetric Measurement : Weigh exactly 10.00 mg of 2-methylpyrene into a tared 10 mL Class A amber volumetric flask.

-

Dissolution : Add approximately 8 mL of Toluene. Sonicate for 5 minutes until complete dissolution is visually confirmed.

-

Volume Adjustment : Bring to volume (10.0 mL) with Toluene. Cap and invert 5 times to homogenize.

Phase 2: Preparation of Intermediate Standard (10 µg/mL)

-

Using a calibrated positive-displacement pipette, transfer 100 µL of the 1000 µg/mL primary stock into a 10 mL amber volumetric flask.

-

Dilute to volume with DCM (for GC-MS applications) or Acetonitrile (for HPLC applications)[4][8].

Phase 3: Preparation of Working Calibration Standards

Prepare a minimum of five calibration levels to satisfy the linear dynamic range requirements of EPA Method 8270E[9].

Table 2: Multi-Point Calibration Matrix (Target Range: 0.05 – 5.0 µg/mL)

| Calibration Level | Intermediate Std Volume (10 µg/mL) | IS Volume (100 µg/mL) | Final Volume (DCM) | Final 2-Methylpyrene Conc. | Final IS Conc. |

| Level 1 (LLOQ) | 50 µL | 100 µL | 10.0 mL | 0.05 µg/mL | 1.0 µg/mL |

| Level 2 | 100 µL | 100 µL | 10.0 mL | 0.10 µg/mL | 1.0 µg/mL |

| Level 3 | 500 µL | 100 µL | 10.0 mL | 0.50 µg/mL | 1.0 µg/mL |

| Level 4 | 1000 µL | 100 µL | 10.0 mL | 1.00 µg/mL | 1.0 µg/mL |

| Level 5 | 5000 µL | 100 µL | 10.0 mL | 5.00 µg/mL | 1.0 µg/mL |

Scientific Integrity & Causality in Protocol Design

Solvent Selection Dynamics: Toluene is strictly mandated for the primary stock solution. High molecular weight and alkylated PAHs exhibit limited solubility in pure aliphatic solvents (e.g., hexane or isooctane) at high concentrations (≥1000 µg/mL). Toluene ensures complete thermodynamic dissolution, preventing micro-precipitation during long-term storage[3].

Internal Standard (IS) Calibration: The inclusion of an internal standard (e.g., Phenanthrene-d₁₀) at a constant concentration (1.0 µg/mL) across all calibration levels acts as a self-validating mechanism[6][7]. It mathematically corrects for:

-

Variations in GC/MS injection volumes.

-

Matrix-induced signal enhancement or suppression.

-

Minor solvent evaporation during autosampler storage.

Thermal Equilibration: Prior to any dilution or injection, all standard solutions must be brought to room temperature (20–25 °C). Refrigerated storage (4 °C) can cause heavier PAHs to temporarily fall out of solution. Injecting cold standards leads to falsely low calibration responses and non-linear curves[5][10].

Visualization of the Calibration Workflow

Workflow for 2-methylpyrene standard solution preparation and calibration.

Storage and Stability

-

Photodegradation Prevention : PAHs are highly susceptible to UV-induced photo-oxidation. All solutions must be prepared and stored in amber glass ampoules or deactivated amber vials[5].

-

Shelf Life : Primary stock solutions should be stored at 4 °C or lower in the dark. Working standards should be replaced every 6 months, or sooner if routine check standards indicate a response deviation of >20% from the initial calibration curve[11].

References

-

BCP Instruments. "Petroleum catalogue p1". Source: bcp-instruments.com. URL:[Link]

-

EPA. "ENVIRONMENTAL PROTECTION AGENCY ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL". Source: epa.gov. URL: [Link]

-

NIST. "Standard Reference Material 1491a - Certificate of Analysis". Source: nist.gov. URL:[Link]

-

EPA. "Method 8310: Polynuclear Aromatic Hydrocarbons". Source: epa.gov. URL: [Link]

-

NIST. "Standard Reference Material 1647f - Certificate of Analysis". Source: nist.gov. URL: [Link]

-

ACS Publications. "Quantification of Polycyclic Aromatic Hydrocarbons in the NIST Standard Reference Material (SRM1649A) Urban Dust Using Thermal Desorption GC/MS". Source: acs.org. URL: [Link]

-

ACS Publications. "Polycyclic Aromatic Hydrocarbons and Olive Pomace Oil". Source: acs.org. URL:[Link]

-

NEMC. "Fast Analysis of EPA Method 8270 Acid Extractable Compounds Using Gas Chromatography/Tandem Mass Spectrometry". Source: nemc.us. URL: [Link]

-

Agilent. "EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD". Source: agilent.com. URL: [Link]

-

Agilent. "Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples". Source: agilent.com. URL: [Link]

-

EPA. "Method 8100: Polynuclear Aromatic Hydrocarbons". Source: epa.gov. URL:[Link]

Sources

- 1. bcp-instruments.com [bcp-instruments.com]

- 2. epa.gov [epa.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. epa.gov [epa.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nemc.us [nemc.us]

- 9. agilent.com [agilent.com]

- 10. agilent.com [agilent.com]

- 11. epa.gov [epa.gov]

In Vitro Metabolism of 2-Methylpyrene: A Guide to CYP450 Reaction Phenotyping and Inhibition Assays

Introduction: The Critical Role of In Vitro Metabolism Assays

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The majority of therapeutic agents are cleared from the body via metabolic transformation, a process predominantly orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes, particularly those in families 1, 2, and 3, are responsible for the oxidative metabolism of an estimated 70-80% of all drugs in clinical use.[2][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate in vitro drug-drug interaction (DDI) studies to predict potential risks in humans.

Polycyclic Aromatic Hydrocarbons (PAHs), a class of compounds prevalent in the environment and generated from combustion, are well-known substrates for several key CYP enzymes.[4][5][6] Their metabolic activation and detoxification are of significant interest in both toxicology and pharmacology. 2-Methylpyrene, a member of the PAH family, serves as an excellent model compound for illustrating the core in vitro assays used to characterize a compound's interaction with the CYP system.

This guide provides a detailed framework for utilizing 2-methylpyrene in two fundamental in vitro metabolism assays:

-

CYP Reaction Phenotyping: To identify which specific CYP enzymes are responsible for its metabolism.

-

CYP Inhibition (IC₅₀) Assay: To determine if a new chemical entity (NCE) can inhibit the metabolism of 2-methylpyrene, using it as a probe substrate.

These protocols are designed for researchers in drug development, toxicology, and related biomedical fields, offering both step-by-step instructions and the scientific rationale behind the experimental design.

Scientific Principles: Why We Perform These Assays

The central premise of these assays is to model the complex enzymatic processes of the human liver in a controlled, reproducible laboratory setting.

2.1 The Engine of Metabolism: Cytochrome P450 Enzymes

CYP enzymes are heme-containing monooxygenases that catalyze the oxidation of a vast array of lipophilic compounds, making them more water-soluble and easier to excrete.[1] The primary human hepatic CYPs involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7] PAHs, including benzo[a]pyrene and its derivatives, are principally metabolized by CYP1A1 and CYP1B1, which are highly expressed in extrahepatic tissues like the lungs but also contribute to hepatic metabolism.[8][9][10][11][12] Smaller PAHs like 2-methylnaphthalene have demonstrated rapid metabolism in human liver microsomes.[13] The metabolism of these compounds typically involves oxidation of the aromatic ring system to form hydroxylated metabolites, dihydrodiols, and quinones.[14]

2.2 Key In Vitro Systems

Two primary systems are employed for these assays:

-

Human Liver Microsomes (HLM): These are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells. HLM contains a rich complement of Phase I enzymes, including the major CYPs, making it a physiologically relevant and widely accepted test system for studying hepatic metabolism.[4] It provides a competitive environment where multiple enzymes can act on a substrate simultaneously.

-